Fenothiocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action and Insecticidal Properties

Understanding how Fenothiocarb kills insects is crucial for developing effective pest management strategies. Research has focused on Fenothiocarb's mode of action, which involves disrupting the insect's nervous system. Studies have shown that Fenothiocarb inhibits acetylcholinesterase, an enzyme essential for proper nerve function. This inhibition leads to uncontrolled muscle contractions and ultimately death in insects [].

Further research explores the effectiveness of Fenothiocarb against specific insect pests. Studies have evaluated its efficacy in controlling thrips, whiteflies, and leafminers on various crops [, , ].

Environmental Fate and Degradation

The environmental impact of pesticides is a major concern. Scientific research investigates the fate of Fenothiocarb in the environment, including its degradation pathways and potential persistence in soil and water. Studies have examined the breakdown of Fenothiocarb by soil microorganisms and the factors influencing its degradation rate [, ].

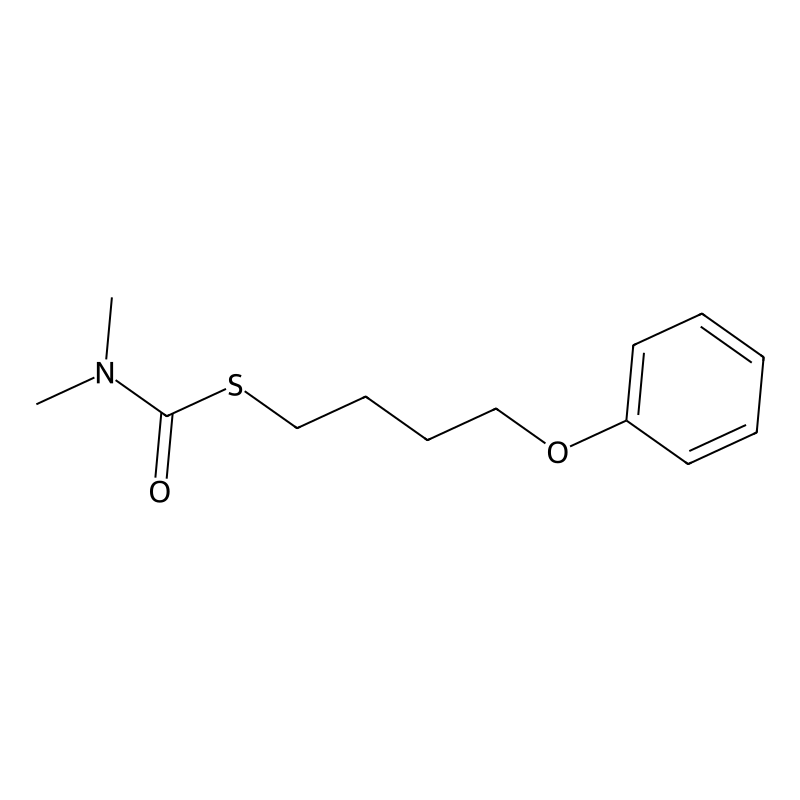

Fenothiocarb is a chemical compound with the molecular formula C₁₃H₁₉NO₂S and a CAS number of 62850-32-2. It is classified as a thiocarbamate and is primarily used as an acaricide and insecticide in agricultural practices. The compound features a phenoxybutyl group, which contributes to its biological activity against various pests. Fenothiocarb is known for its effectiveness in controlling citrus red mites and other agricultural pests, making it valuable in crop protection strategies .

Additionally, fenothiocarb can degrade in soil, where it is metabolized into various products, including sulfoxides and other derivatives, affecting its persistence in the environment .

Fenothiocarb exhibits notable biological activity as an acaricide and insecticide. It operates primarily through inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects. By blocking this enzyme, fenothiocarb disrupts neurotransmission, leading to paralysis and death of the target pests. Its selectivity for certain pests makes it a preferred choice in integrated pest management programs .

The synthesis of fenothiocarb typically involves the reaction of phenoxybutylamine with thiocarbonyldichloride or related thiocarbamate precursors. The general synthetic route can be summarized as follows:

- Formation of Thiocarbamate: Reacting phenoxybutylamine with thiocarbonyldichloride.

- Purification: The resultant product is purified through crystallization or chromatography to obtain pure fenothiocarb.

This method allows for the production of fenothiocarb with high purity suitable for agricultural applications .

Fenothiocarb is primarily used in agriculture as an insecticide and acaricide. Its applications include:

- Crop Protection: Effective against pests such as citrus red mites.

- Integrated Pest Management: Used in conjunction with other pest control methods to minimize resistance development.

- Research: Studied for its biochemical interactions and potential effects on non-target organisms .

Research on fenothiocarb has examined its interactions with various biological systems, particularly focusing on its neurotoxic effects on insects. Studies have shown that fenothiocarb can affect not only target pests but also beneficial insects and other non-target species due to its mode of action as an acetylcholinesterase inhibitor. This raises concerns about environmental impact and necessitates careful application practices to mitigate unintended consequences .

Several compounds share structural or functional similarities with fenothiocarb, including:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methomyl | C₇H₁₃N₃O₂S | Insecticide | Broad-spectrum activity; carbamate class |

| Carbofuran | C₁₁H₁₄N₂O₂ | Insecticide/Nematicide | Highly toxic; affects a wide range of pests |

| Thiram | C₆H₁₂N₂S₄ | Fungicide/Insecticide | Dual function; acts as both fungicide and insecticide |

Uniqueness of Fenothiocarb: Unlike many similar compounds, fenothiocarb's specific action on acetylcholinesterase provides targeted pest control while minimizing impact on certain beneficial insects when used judiciously. Its photochemical stability also differentiates it from others that may degrade more rapidly under light exposure .

Starting Materials and Reagents

The industrial synthesis of fenothiocarb relies on several key starting materials and reagents, each requiring specific purity standards to ensure optimal product quality and yield [1] [2] [3]. The primary synthetic route employs 4-phenoxybutyl chloride as the alkylating agent and sodium dimethyldithiocarbamate as the thiocarbamate source [1] [2].

Primary Starting Materials:

4-Phenoxybutyl chloride (CAS: 4830-93-7) serves as the principal alkylating component, requiring a minimum purity of 98% for industrial applications [4] [5]. This compound is typically prepared from phenol and 1,4-dichlorobutane through a nucleophilic substitution reaction [1] [6]. The preparation involves heating phenol (0.14 mol) with 1,4-dichlorobutane (0.43 mol) to 100°C, followed by the dropwise addition of 48% sodium hydroxide solution over 30 minutes [1].

Sodium dimethyldithiocarbamate (CAS: 128-04-1) functions as the thiocarbamate nucleophile and is prepared through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide [2] [3] [7]. The synthetic equation follows: CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O [3]. Industrial preparation requires maintaining reaction temperatures at 25°C with precise stoichiometric control to achieve yields exceeding 99.85% [2].

Critical Reagents and Catalysts:

Tetrabutylammonium bromide (TBAB) serves as the phase transfer catalyst, facilitating the reaction between the organic chloride and the aqueous dithiocarbamate solution [1]. The catalyst loading typically ranges from 0.1 to 0.5 mol% relative to the limiting reagent [1] [8]. The phase transfer mechanism enables efficient mass transfer across the biphasic reaction medium, significantly enhancing reaction rates and yields.

Precursor Synthesis Components:

The preparation of 4-phenoxybutyl chloride requires high-purity phenol (>99%) and 1,4-dichlorobutane (>95%) [1] [6]. 1,4-Dichlorobutane synthesis involves the reaction of tetrahydrofuran with zinc chloride and concentrated hydrochloric acid at elevated temperatures (90-105°C), yielding the desired product with a refractive index of 1.4538 [1].

For dithiocarbamate preparation, carbon disulfide (>99% purity) and dimethylamine (>98% purity) are essential [2] [3]. The reaction proceeds under controlled conditions with sodium hydroxide serving as both base and dehydrating agent [7].

Reaction Conditions and Optimization

The industrial synthesis of fenothiocarb requires precise control of multiple reaction parameters to achieve optimal yields and product quality [1] [9] [10]. The standard industrial process operates under carefully optimized conditions that balance reaction efficiency with economic considerations.

Temperature Control:

The optimal reaction temperature range for fenothiocarb synthesis is 55-65°C [1]. This temperature range provides sufficient thermal energy to drive the nucleophilic substitution reaction while preventing thermal decomposition of the sensitive thiocarbamate functionality [9]. Temperature control is critical as deviations can lead to reduced yields and increased formation of unwanted by-products [10]. Industrial reactors employ jacket cooling and automated temperature control systems to maintain precise thermal conditions throughout the reaction period.

Reaction Time and Kinetics:

The reaction typically requires 3-5 hours for complete conversion under optimal conditions [1]. Extended reaction times beyond this range do not significantly improve yields but may increase energy costs and the potential for side reactions [10]. The reaction follows second-order kinetics, with the rate being dependent on both the concentration of 4-phenoxybutyl chloride and sodium dimethyldithiocarbamate [8].

Stoichiometric Optimization:

The molar ratio of 4-phenoxybutyl chloride to sodium dimethyldithiocarbamate significantly affects both yield and waste generation [1] [10]. The optimal ratio ranges from 1:1.1 to 1:1.2, providing a slight excess of the dithiocarbamate to ensure complete consumption of the more expensive alkyl chloride component [1]. This stoichiometric approach minimizes unreacted starting materials while maintaining high conversion efficiency.

Phase Transfer Catalysis:

The biphasic nature of the reaction system necessitates efficient phase transfer catalysis to achieve practical reaction rates [1] [8]. Tetrabutylammonium bromide loading of 0.1-0.5 mol% provides optimal phase transfer efficiency without excessive catalyst costs [1]. The catalyst facilitates the transport of the dithiocarbamate anion from the aqueous phase to the organic phase where the alkylation reaction occurs [8].

pH Control and Buffer Systems:

Maintaining the aqueous phase pH between 8-10 is crucial for dithiocarbamate stability and reaction efficiency [7] [11]. At lower pH values, the dithiocarbamate undergoes protonation and potential decomposition, while excessively high pH can lead to competing hydrolysis reactions [11]. Sodium hydroxide addition during the reaction maintains optimal pH conditions while neutralizing the hydrochloric acid by-product [1].

Agitation and Mass Transfer:

Vigorous agitation (300-500 rpm) ensures adequate interfacial contact between the aqueous and organic phases [10]. The mass transfer coefficient directly influences the overall reaction rate in this heterogeneous system [12]. Industrial reactors employ high-efficiency impellers designed to maximize interfacial area while minimizing energy consumption.

Pressure and Atmospheric Conditions:

The reaction proceeds effectively under atmospheric pressure conditions, eliminating the need for specialized pressure equipment [1] [13]. This operational simplicity reduces both capital and operating costs compared to high-pressure synthetic routes [10]. Inert atmosphere conditions may be employed to prevent oxidation of sensitive intermediates, particularly when extended reaction times are required.

Riemschneider Thiocarbamate Synthesis Application

The Riemschneider thiocarbamate synthesis represents an alternative synthetic approach for preparing fenothiocarb and related thiocarbamate compounds [14] [15] [16]. This method, discovered by German chemist Randolph Riemschneider in 1951, offers distinct advantages for certain substrate classes and reaction conditions [14] [15].

Fundamental Reaction Mechanism:

The Riemschneider synthesis involves the treatment of aromatic thiocyanates with concentrated sulfuric acid followed by hydrolysis with ice water [15] [16]. The reaction proceeds through the formation of a thiocarbocation intermediate that subsequently undergoes nucleophilic attack by water or alcohols [14]. For fenothiocarb synthesis, this approach would require the preparation of 4-phenoxybutyl thiocyanate as the starting material [15].

Reaction Conditions and Procedures:

The Riemschneider reaction typically employs concentrated sulfuric acid as both the activating agent and reaction medium [14] [16]. The thiocyanate substrate is dissolved in concentrated sulfuric acid and maintained at ambient temperature for several hours [15]. The reaction mixture is then carefully poured onto ice water to hydrolyze the intermediate and precipitate the thiocarbamate product [16].

Temperature control during the hydrolysis step is particularly critical, as rapid addition to ice water prevents thermal decomposition of the product [15] [16]. The mild reaction conditions make this method suitable for substrates that are sensitive to harsh reaction conditions or high temperatures [14].

Substrate Scope and Limitations:

The Riemschneider synthesis demonstrates excellent efficiency for aromatic thiocyanates but shows limitations with certain structural features [14] [15]. Ortho-substituted aromatic compounds, particularly those bearing carboxy, methoxy, or nitro substituents, exhibit reduced reactivity and yields [14]. Primary alkyl thiocyanates do not undergo the Riemschneider reaction efficiently, as the method requires carbocation formation which is unfavorable for primary systems [14].

For fenothiocarb synthesis, the method would require 4-phenoxybutyl thiocyanate, which contains a primary alkyl thiocyanate functionality [14]. This structural feature limits the direct applicability of the Riemschneider synthesis for fenothiocarb production, as primary thiocyanates do not readily form the necessary carbocation intermediates [14] [15].

Mechanistic Considerations:

The reaction mechanism involves protonation of the thiocyanate nitrogen by sulfuric acid, followed by departure of the cyano group to generate a thiocarbocation [14] [15]. This intermediate is then attacked by water during the hydrolysis step to form the thiocarbamate product [16]. The requirement for carbocation stability explains why secondary and tertiary alkyl thiocyanates react more readily than primary derivatives [14].

Industrial Application Potential:

While the Riemschneider synthesis offers advantages in terms of mild reaction conditions and simple procedures, its application to fenothiocarb synthesis faces significant limitations due to the primary alkyl thiocyanate requirement [14] [15]. The method may find utility in preparing structurally related thiocarbamates with secondary or tertiary alkyl groups, but alternative approaches are more suitable for fenothiocarb production [16].

The economic considerations for industrial implementation include the requirement for concentrated sulfuric acid, which necessitates appropriate handling facilities and waste treatment systems [15] [16]. Additionally, the yields for primary alkyl systems are typically lower than those achieved with conventional nucleophilic substitution approaches [14].

Alternative Synthesis Pathways

Several alternative synthetic routes have been developed for thiocarbamate synthesis, offering potential advantages in terms of reaction conditions, substrate scope, or environmental considerations [17] [18] [13] [19]. These methods provide valuable alternatives to the standard industrial route and may offer specific benefits for certain production scenarios.

Direct Carbonylation Approaches:

One promising alternative involves the direct carbonylation of amines with carbon monoxide and sulfur compounds [13] [19]. This method employs selenium catalysis to facilitate the formation of thiocarbamates from nitroarenes, carbon monoxide, and thiols under mild conditions [13]. The reaction proceeds at atmospheric pressure and ambient temperature, offering significant advantages over high-pressure carbonylation methods [13].

The selenium-catalyzed approach demonstrates excellent functional group tolerance and can accommodate various aromatic substrates [13]. The reaction conditions involve acetone as solvent, triethylamine as base, and 5 mol% selenium catalyst [13]. Yields typically range from 79-80% for linear alkyl thiols, with bulky thiols providing lower yields due to steric hindrance [13].

One-Pot Synthetic Strategies:

Recent developments in one-pot synthesis methodologies offer streamlined approaches to thiocarbamate formation [18] [20]. These methods eliminate the need for intermediate isolation and purification steps, reducing both time and costs [20]. The one-pot approach typically involves the sequential formation of the thiol nucleophile and its subsequent reaction with carbamoyl chlorides or related electrophiles [18].

A particularly attractive one-pot method involves the reaction of formamides with thiosulfonates under visible light irradiation [21]. This photocatalytic approach employs rhodamine B as photocatalyst and tert-butyl hydroperoxide as oxidant, proceeding under mild conditions at room temperature [21]. The method demonstrates broad substrate scope and excellent functional group compatibility [21].

Microreactor Technology:

Continuous flow microreactor systems offer significant advantages for thiocarbamate synthesis, including precise temperature control, excellent mixing, and reduced reaction times [2]. The microreactor approach for dimethyldithiocarbamate synthesis achieves residence times of only 10 seconds while maintaining yields exceeding 99.85% [2].

The microreactor methodology employs Y-type mixers for reagent introduction and maintains reaction temperatures at 25°C throughout the process [2]. This approach offers excellent scalability and process control, making it attractive for industrial implementation [2]. The rapid mixing and precise thermal control minimize side reactions and improve product selectivity [10].

Electrochemical Synthesis Routes:

Electrochemical methods provide environmentally benign alternatives for thiocarbamate synthesis [21]. The electrochemically catalyzed Newman-Kwart rearrangement offers a pathway for converting O-aryl thiocarbamates to S-aryl derivatives [21]. This approach eliminates the need for chemical oxidants and operates under mild conditions [21].

The electrochemical approach demonstrates excellent structure-reactivity relationships and provides mechanistic insights that parallel photoredox catalysis [21]. The method offers particular advantages for substrates that are sensitive to chemical oxidants or harsh reaction conditions [21].

Enzymatic and Biocatalytic Approaches:

While not yet extensively developed for fenothiocarb synthesis, enzymatic approaches offer potential advantages in terms of selectivity and environmental impact [20]. Biocatalytic methods can provide access to optically active thiocarbamates and operate under mild, aqueous conditions [20]. These approaches may become increasingly important as sustainability considerations drive the development of greener synthetic methods [20].

Solid-State Synthesis Methods:

Solvent-free synthesis approaches using solid-state conditions offer environmental advantages and simplified workup procedures [17]. Silica sulfuric acid has been employed as an effective reagent for thiocarbamate synthesis under solvent-free conditions [17]. This approach demonstrates good yields and eliminates the need for organic solvents [17].

Scale-up Considerations and Manufacturing Challenges

The transition from laboratory-scale fenothiocarb synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed [22] [10] [23]. Scale-up considerations encompass heat and mass transfer limitations, equipment design requirements, process optimization strategies, and quality control measures [24] [10] [25].

Heat Transfer and Temperature Control:

Industrial-scale thiocarbamate synthesis faces significant heat transfer challenges due to the exothermic nature of the nucleophilic substitution reaction [9] [10]. Large-scale reactors exhibit reduced surface area-to-volume ratios, making efficient heat removal more difficult [23]. Temperature gradients within large reaction vessels can lead to localized hot spots, potentially causing product degradation or unwanted side reactions [10].

Effective heat management requires specialized reactor design incorporating enhanced heat transfer surfaces, such as internal cooling coils or external heat exchangers [10] [25]. Computational fluid dynamics modeling helps optimize reactor geometry and mixing patterns to ensure uniform temperature distribution [24]. Industrial implementations often employ cascade reactor systems to manage heat generation more effectively [10].

Mass Transfer Limitations:

The biphasic nature of fenothiocarb synthesis creates significant mass transfer challenges at industrial scale [10] [12]. Adequate interfacial contact between aqueous and organic phases becomes increasingly difficult in large reactors due to reduced specific interfacial area [23]. Poor mass transfer can result in incomplete conversion, extended reaction times, and reduced product quality [12].

Scale-up strategies must address mixing efficiency through optimized impeller design and placement [10]. High-efficiency mixing systems, such as multiple impeller configurations or specialized reactor designs, ensure adequate phase contact [12]. Process analytical technology enables real-time monitoring of mixing effectiveness and phase distribution [25].

Equipment Design and Materials of Construction:

Industrial fenothiocarb production requires equipment capable of handling corrosive reagents and maintaining precise reaction conditions [22] [10]. The use of sodium dimethyldithiocarbamate and phase transfer catalysts necessitates corrosion-resistant materials such as hastelloy or specialized polymer linings [8]. Reactor design must accommodate the biphasic reaction system while providing efficient agitation and heat transfer [10].

Safety considerations become paramount at industrial scale, requiring enhanced containment systems and emergency response capabilities [22] [25]. Automated control systems must monitor critical parameters including temperature, pressure, pH, and agitation rates [10]. Redundant safety systems ensure safe operation even under upset conditions [23].

Process Optimization and Control:

Industrial-scale synthesis requires sophisticated process control systems to maintain optimal reaction conditions [24] [10]. Statistical process control methods help identify and eliminate sources of variability [26]. Design of experiments approaches enable systematic optimization of multiple process variables simultaneously [25].

Advanced process analytical technology provides real-time monitoring of reaction progress and product quality [10] [25]. In-line spectroscopic methods can track conversion rates and detect impurity formation [27]. Automated feedback control systems adjust operating parameters to maintain optimal performance [24].

Raw Material Supply and Quality Control:

Large-scale production necessitates reliable supply chains for high-quality raw materials [22] [23]. Variability in raw material quality can significantly impact product consistency and yield [25]. Vendor qualification programs ensure consistent material specifications across different suppliers [23].

Inventory management becomes critical to balance carrying costs with production continuity [22]. Just-in-time delivery systems reduce inventory costs while maintaining adequate safety stocks [23]. Quality control testing of incoming materials prevents the introduction of contaminants or off-specification components [25].

Economic and Regulatory Considerations:

Scale-up decisions must consider both capital and operating cost implications [22] [23]. Equipment costs increase non-linearly with scale, requiring careful economic analysis to determine optimal production capacity [25]. Operating costs, including utilities, labor, and raw materials, significantly influence product economics [10].

Regulatory compliance becomes increasingly complex at industrial scale [25] [23]. Good Manufacturing Practice requirements necessitate extensive documentation and validation protocols [22]. Environmental regulations may require specialized waste treatment systems and emission controls [10].

Waste Management and Environmental Impact:

Industrial thiocarbamate production generates various waste streams requiring appropriate treatment and disposal [22] [10]. Aqueous waste containing sodium chloride and residual organics requires treatment before discharge [28]. Organic waste streams may require incineration or specialized disposal methods [23].

Solvent recovery systems can reduce waste generation and improve process economics [10]. Continuous improvement programs focus on waste minimization and energy efficiency [23]. Life cycle assessment helps evaluate the overall environmental impact of different production approaches [20].

Quality Assurance and Product Specifications:

Industrial production requires robust quality assurance systems to ensure consistent product quality [25] [26]. Statistical process control monitors key quality attributes throughout the production process [26]. Comprehensive testing protocols verify that final products meet all specifications [25].

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard